Guanosine-1'-13C Hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₉¹³CH₁₃N₅O₅ xH₂O |
|---|---|
Molecular Weight |
284.23 |
Synonyms |
2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-1’-13C Monohydrate; DL-Guanosine-1’-13C Monohydrate; Guanine Ribonucleoside-1’-13C Monohydrate; 9-β-D-Ribofuranosylguanine-1’-13C Monohydrate; 2-Aminoinosine-1’-13C Monohydrate; NSC 19994-1’-13C |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. How is Guanosine-1'-13C Hydrate synthesized and characterized to ensure isotopic purity?
- Methodology : Synthesis typically involves enzymatic or chemical incorporation of 13C at the 1' ribose position, followed by purification via HPLC or column chromatography. Isotopic purity (>99%) is verified using ¹³C-NMR spectroscopy (to confirm site-specific labeling) and high-resolution mass spectrometry (HR-MS) (to rule out isotopic dilution). Hydrate stability is assessed via thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) .
- Key considerations : Ensure anhydrous conditions during synthesis to prevent unintended hydration states. Cross-validate purity with orthogonal techniques (e.g., isotopic ratio MS) .
Q. What is the role of this compound in metabolic flux analysis (MFA) studies?
- Methodology : The compound serves as a tracer to map ribose metabolism in nucleotide biosynthesis pathways. Researchers administer it to cell cultures or model organisms, then quantify 13C enrichment in downstream metabolites (e.g., ATP, RNA) using LC-MS or GC-MS . Data are integrated into flux-balance models (e.g., INCA, OpenFlux) to quantify pathway activity .
- Key considerations : Optimize tracer concentration to avoid isotopic dilution and ensure metabolic steady-state conditions. Normalize data to natural 13C abundance using control experiments .
Q. How should this compound be stored to maintain stability in aqueous solutions?
- Methodology : Store lyophilized powder at -20°C under inert gas (e.g., argon) to prevent hydrolysis. For aqueous solutions, use deuterated solvents (e.g., D₂O) to minimize proton exchange and stabilize the hydrate structure. Monitor degradation via periodic NMR or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers design 13C tracer experiments to resolve conflicting data on nucleotide salvage vs. de novo synthesis pathways?
- Methodology :
- Dual-tracer approach : Co-administer this compound with 15N-labeled precursors (e.g., 15N-glutamine) to distinguish contributions from salvage (13C-only) vs. de novo (13C + 15N) pathways.
- Time-resolved sampling : Collect data at multiple timepoints to capture transient isotopic equilibria, which may explain discrepancies between static models and dynamic systems .
Q. What experimental strategies address contradictions in 13C-NMR signals caused by hydrate dynamics?
- Methodology :
- Variable-temperature NMR : Probe hydrate stability by acquiring spectra at 4°C, 25°C, and 37°C. Reduced line broadening at lower temperatures indicates stabilization of the hydrate structure.
- Cross-polarization magic-angle spinning (CP-MAS) : Resolve overlapping peaks in solid-state samples by suppressing mobility-related artifacts .
Q. How does the hydrate form influence interactions with enzymes like tRNA methyltransferases?
- Methodology :
- Crystallography : Compare enzyme-ligand structures with this compound vs. anhydrous analogs to identify hydration-dependent binding motifs (e.g., water-mediated hydrogen bonds).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic differences (ΔH, ΔS) in hydrate vs. anhydrous ligand binding .
- Key findings : Hydrate stability may enhance binding affinity for enzymes requiring rigid ribose conformations (e.g., TrmD methyltransferase), but reduce activity in flexible active sites .
Methodological Best Practices
- Reproducibility : Document synthesis and storage conditions rigorously (e.g., humidity, temperature) to ensure consistency across batches .
- Data validation : Use NIST-certified reference materials for 13C quantification and cross-check with internal standards (e.g., 13C-glucose) .
- Ethical compliance : Cite primary literature for characterization protocols and avoid non-peer-reviewed sources (e.g., commercial databases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
